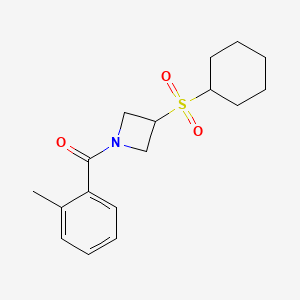

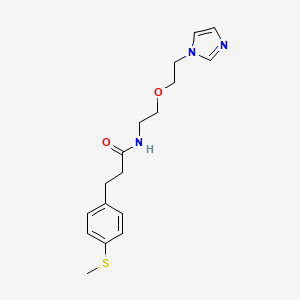

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone” is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields1. It belongs to a class of compounds called sulfonylazetidine, which are known to have potent anti-inflammatory properties1.

Synthesis Analysis

The synthesis of this compound involves a reaction between 3-(cyclohexylsulfonyl)propenal and 7-methoxybenzofuran-2-carboxylic acid in the presence of a base catalyst1.

Molecular Structure Analysis

The molecular formula of this compound is C19H23NO5S1. The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available1.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the available data. However, its synthesis from 3-(cyclohexylsulfonyl)propenal and 7-methoxybenzofuran-2-carboxylic acid suggests that it can participate in condensation reactions1.Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.46 g/mol1. It is a white to off-white powder that is soluble in organic solvents like DMSO and ethanol1. It is stable under normal conditions and has a pH of around 5.5-7.51.Scientific Research Applications

Synthesis and Structural Insights

Synthesis of Azetidinones and Derivatives

Research has demonstrated the synthesis of azetidinones and their derivatives, highlighting the versatility of these compounds in organic chemistry. For example, the synthesis of substituted azetidinones derived from dimer of Apremilast indicates the potential of these structures in medicinal chemistry due to their biological and pharmacological potencies. This synthesis process involves the condensation and annulation steps to yield substituted Schiff bases, showcasing the chemical flexibility of azetidinones (Jagannadham et al., 2019).

Catalytic Asymmetric Addition

Another study evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the potential of azetidinone derivatives in asymmetric synthesis, contributing to the development of chiral compounds for pharmaceutical applications (Wang et al., 2008).

Biological Activities and Applications

Potential Antimicrobial Activities

Certain derivatives of azetidinones, such as the synthesized [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, have shown significant activity against Gram-negative bacteria. This indicates the potential use of these compounds in developing new antibiotics, addressing the growing concern of antibiotic resistance (Woulfe & Miller, 1985).

Cytotoxic Activities

Research into the synthesis of 4-sulfonyl-, 4-sulfonylthio-, and 4-sulfothioazetidinones-2 has uncovered their anticancer effects against a wide range of cancer cell cultures in vitro. This suggests that azetidinone derivatives could serve as valuable leads in the search for new anticancer drugs (Veinberg et al., 2004).

Chemical Modifications and Transformations

Sulfonylation of Benzylic C-H Bonds

A study on the sulfonylation of benzylic C-H bonds of aryl(o-tolyl)methanones with arylsulfonyl hydrazides or chlorides showcases the chemical modification capabilities of these compounds. Such transformations are crucial for developing novel compounds with varied biological activities (Gong et al., 2018).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the available data. However, it is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.

Future Directions

The future directions of research on this compound are not specified in the available data. However, given its potential applications in various fields, it is likely to continue to be a subject of interest in scientific research1.

Please note that this analysis is based on the available data and may not cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.

properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-13-7-5-6-10-16(13)17(19)18-11-15(12-18)22(20,21)14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXATOSDZMIENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)

![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)

![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)